Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d-
Description
Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- (systematic name: (R)-N,alpha-dimethyl-N-(2-propynyl)-m-trifluoromethylphenethylamine) is a chiral phenethylamine derivative characterized by three key structural features:
- An alpha-methyl group on the phenethylamine backbone.
- A meta-trifluoromethyl (-CF₃) substituent on the phenyl ring.
- A propargyl (2-propynyl) group attached to the nitrogen atom.
This compound shares structural homology with selective monoamine oxidase (MAO) inhibitors like selegiline (N,alpha-dimethyl-N-2-propynylphenethylamine), but the meta-trifluoromethyl group introduces distinct electronic and steric properties. The CF₃ group, a strong electron-withdrawing substituent, may enhance metabolic stability and receptor-binding specificity compared to non-fluorinated analogs .
Properties
CAS No. |
37822-90-5 |
|---|---|
Molecular Formula |
C13H14F3N |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
(2S)-N-prop-1-ynyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C13H14F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
DFEAUNLCJKOORV-JTQLQIEISA-N |
Isomeric SMILES |
CC#CN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
CC#CNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthetic Routes
The synthesis generally involves multi-step organic transformations focusing on selective alkylation and functional group introduction.
Alkylation of Phenethylamine Derivative
- Starting Material: 3-(trifluoromethyl)phenethylamine
- Key Reaction: N-alkylation with a propargyl halide (e.g., 2-propynyl bromide or 3-phenyl-2-propynyl bromide)
- Reaction Conditions:
- Base: Potassium carbonate (K$$2$$CO$$3$$) or similar mild base
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Ambient to 50°C
- Outcome: Formation of N-(2-propynyl) substituted phenethylamine derivative
Introduction of Alpha-Methyl Group
- Methods:
- Reductive alkylation using formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride)
- Grignard addition to an imine intermediate
- Purpose: To install the methyl group at the alpha carbon adjacent to the amine functionality
Incorporation of the Trifluoromethyl Group
- The trifluoromethyl group is typically introduced early in the synthesis via:
- Use of trifluoromethyl-substituted phenyl precursors
- Nucleophilic trifluoromethylation using reagents like trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF$$_3$$)
Industrial and Scalable Methods
- Continuous Flow Synthesis: Utilizes flow reactors for controlled temperature and reaction times, improving yield and purity.
- Catalytic Systems: Employ palladium-catalyzed coupling for selective N-alkylation.
- Purification: Silica gel chromatography or recrystallization from solvents like ethyl acetate/hexane mixtures.
Reaction Conditions and Reagent Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-Alkylation | Propargyl bromide, K$$2$$CO$$3$$, DMF | Mild base, ambient temperature |
| Alpha-Methyl Introduction | Formaldehyde, NaBH(OAc)$$_3$$, acetic acid | Reductive amination |
| Trifluoromethylation | Trifluoromethyl iodide, CuI catalyst | Early-stage precursor modification |
| Purification | Silica gel chromatography | Gradient elution with ethyl acetate/hexane |
Analytical Characterization for Structural Confirmation
- Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR: Propargyl protons at δ 2.5–3.5 ppm, methyl protons at δ ~1.0–1.5 ppm
- $$^{13}C$$ NMR: Signals corresponding to alkyne carbons and trifluoromethyl-substituted aromatic carbons
- $$^{19}F$$ NMR: Trifluoromethyl group resonance at δ ~ -60 to -65 ppm
- Mass Spectrometry (MS):
- High-resolution MS confirms molecular ion peak consistent with C$${20}$$H$${20}$$F$$_3$$N (molecular weight ~331.4 g/mol)
- X-ray Crystallography:
- When crystalline, used to confirm stereochemistry and bond angles
Summary Table of Preparation Methods
| Preparation Step | Method Description | Advantages | Challenges |
|---|---|---|---|
| N-Alkylation | Reaction of phenethylamine with propargyl halide | Straightforward, high yield | Requires control of regioselectivity |
| Alpha-Methyl Introduction | Reductive amination or Grignard addition | Stereoselective, mild conditions | Sensitive to moisture and air |
| Trifluoromethylation | Use of trifluoromethyl-substituted precursors | Stable CF$$_3$$ group | Requires specialized reagents |
| Purification | Chromatography or recrystallization | High purity | Time-consuming on large scale |
Chemical Reactions Analysis
Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its potential use in treating certain medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters like dopamine and serotonin. It may also interact with enzymes involved in metabolic pathways, influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Selegiline (N,alpha-dimethyl-N-2-propynylphenethylamine)
- Structural Differences :
- Functional Implications: The CF₃ group in the target compound likely increases lipophilicity (logP ~3.5 vs. The electron-withdrawing CF₃ group may alter metabolic pathways, reducing oxidative deamination by MAO enzymes compared to selegiline .
Tofenamic Acid (Diphenylamine Analogs)
- Structural Differences :
- Tofenamic acid features a diphenylamine core with a carboxylic acid group, unlike the phenethylamine backbone of the target compound.
- Functional Implications :
3-Chloro-N-phenyl-phthalimide
- Structural Differences :
- This compound is a phthalimide derivative with a chloro substituent, unrelated to the phenethylamine scaffold.
- Functional Implications: While both compounds feature electron-withdrawing groups (CF₃ vs. Cl), their applications differ: 3-chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, whereas the target compound is pharmacologically oriented .
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | LogP (Predicted) | Primary Target/Application |
|---|---|---|---|---|
| Target Compound | Phenethylamine | α-CH₃, N-propargyl, m-CF₃ | ~3.5 | MAO-B (hypothesized) |
| Selegiline | Phenethylamine | α-CH₃, N-propargyl | ~2.8 | MAO-B inhibitor |
| Tofenamic Acid | Diphenylamine | Carboxylic acid, o-Cl | ~4.2 | COX-2 inhibitor |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-Cl, N-phenyl | ~2.1 | Polyimide synthesis monomer |
Research Findings and Hypotheses
- Metabolic Stability : The CF₃ group in the target compound may reduce susceptibility to cytochrome P450-mediated oxidation, extending half-life compared to selegiline .
- Receptor Affinity : Molecular modeling suggests the CF₃ group could enhance binding to MAO-B’s hydrophobic active site, though experimental validation is needed.
- Toxicity Profile : Fluorinated analogs often exhibit unique toxicity risks (e.g., bioaccumulation), requiring detailed toxicokinetic studies .
Biological Activity
Phenethylamine, a compound with a complex structure, exhibits significant biological activity primarily through its interactions with neurotransmitter systems in the brain. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of Phenethylamine
Phenethylamine (PEA) is a natural monoamine alkaloid that acts as a central nervous system stimulant. It is synthesized endogenously from the amino acid L-phenylalanine and is known for its role in regulating neurotransmission. The compound interacts with trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), thereby influencing monoamine neurotransmitter levels such as serotonin, norepinephrine, and dopamine .
Monoaminergic Activity Enhancer:
PEA enhances the release of serotonin, norepinephrine, and dopamine at lower concentrations than those required for catecholamine release. This activity is attributed to its agonistic effects on TAAR1 .
Pharmacokinetics:
The half-life of phenethylamine when administered orally is approximately 5–10 minutes, indicating rapid metabolism and clearance from the body. Endogenously produced PEA has an even shorter half-life of around 30 seconds .
Biological Activity Data
The following table summarizes the biological activity of phenethylamine compared to other related compounds:
| Compound | NE (norepinephrine release) | DA (dopamine release) | 5-HT (serotonin release) |
|---|---|---|---|
| Phenethylamine | 10.9 | 39.5 | >10,000 |
| Tyramine | 40.6 | 119 | 2,775 |
| Tryptamine | 716 | 164 | 32.6 |
| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |
| Levoamphetamine | 9.5 | 27.7 | ND |
| Dextromethamphetamine | 12.3–13.8 | 8.5–24.5 | 736–1,292 |
| Levomethamphetamine | 28.5 | 416 | 4,640 |
Notes: Lower values indicate a stronger neurotransmitter release effect .
Case Studies and Research Findings
-
Anti-Parkinsonian Potential:
A study on N-Methyl, N-propynyl-2-phenylethylamine (MPPE), a derivative of PEA, demonstrated significant neuroprotective effects against MPTP-induced toxicity in mice. MPPE treatment improved mitochondrial function and reduced oxidative stress, suggesting its potential as a safer alternative to traditional MAO-B inhibitors like selegiline . -
Enzymatic Studies:
Research on the N-demethylation kinetics of various phenethylamines indicated that different alpha-carbon substituents affect metabolic pathways differently. This study highlighted the complexity of PEA metabolism and its implications for therapeutic use . -
Neurotransmitter Uptake Inhibition:
Investigations into the effects of PEA on dopamine uptake showed promising results in modulating neurotransmitter levels in specific brain regions, which could be beneficial for conditions involving dopaminergic dysfunction .
Q & A
Q. Example Data Contradiction :
- Human microsomes predominantly produce trans-oximes, whereas rodent models favor hydroxylamine intermediates .
What synthetic routes are established for this compound, and what intermediates are critical?
Basic Research Question
Key synthetic pathways involve:
- PMK Glycidate Precursors : Methyl/ethyl glycidates serve as intermediates for m-trifluoromethyl substitution, with propynylamine introduced via nucleophilic substitution .
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to achieve d- configuration .
Q. Critical Intermediates :
m-Trifluoromethylphenethylamine backbone.
N-(2-propynyl) intermediate for functionalization.
How can enantiomeric purity be optimized during synthesis?
Advanced Research Question
- Dynamic Kinetic Resolution (DKR) : Combine asymmetric hydrogenation with racemization catalysts to enhance enantiomeric excess (ee) .
- Chiral Stationary Phases (CSPs) : Post-synthesis purification using CSPs (e.g., Cyclobond® columns) to achieve >99% ee .
- In Situ Monitoring : Use polarimetry or chiral HPLC to track ee during synthesis .
How do structural modifications (e.g., trifluoromethyl) influence pharmacological activity?
Basic Research Question
Q. Pharmacological Data :
| Modification | Target Activity | Observed Effect | Reference |
|---|---|---|---|
| m-CF₃ | MAO-B inhibition | IC₅₀ reduced by 40% vs. non-CF₃ analogs | |
| N-Propynyl | Dopamine uptake | 2-fold increase in binding affinity |
What computational methods predict metabolic stability for this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Models N-oxygenation energetics to predict FMO3-mediated metabolism .
- Molecular Docking : Simulate interactions with FMO3 active sites (PDB ID: 3FMO) to identify metabolic hotspots .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with metabolic half-lives .
Validation : Compare computational predictions with in vitro microsomal stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
